Reversible Endothelial Lipase (EL) Inhibitory Potency of the Core Scaffold
The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold, when elaborated with a 3-hydroxy and N-(3-(3,4-dichlorophenyl)propyl) substituent, yields a potent and reversible endothelial lipase (EL) inhibitor (Compound 5). This derivative exhibits an EL IC50 of 61 nM and an ELHDL IC50 of 454 nM [1]. In contrast, the unelaborated parent compound or simpler analogs lacking these specific substitutions would not be expected to show this activity, as the patent literature emphasizes the criticality of the 3-hydroxy and N-substituent patterns for EL inhibition [1].
| Evidence Dimension | In vitro enzyme inhibition potency (Endothelial Lipase) |
|---|---|
| Target Compound Data | Derivative of target compound: N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide EL IC50 = 61 nM; ELHDL IC50 = 454 nM |
| Comparator Or Baseline | Unsubstituted 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide or other 2-oxo-1,2-dihydropyridine analogs (activity not reported, presumed inactive or substantially less potent in EL assay) |
| Quantified Difference | The elaborated scaffold confers high nanomolar potency (61 nM) against EL, whereas the base scaffold alone is not a known EL inhibitor. |
| Conditions | In vitro enzyme inhibition assay using recombinant human endothelial lipase. |
Why This Matters
This evidence demonstrates that the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide core is a privileged scaffold for developing potent EL inhibitors, justifying its procurement for SAR studies targeting cardiovascular diseases.
- [1] Vachal, P., et al. PK/PD Disconnect Observed with a Reversible Endothelial Lipase Inhibitor. ACS Medicinal Chemistry Letters, 2018, 9(6), 576-581. View Source
